Solasonine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

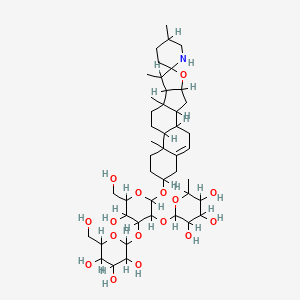

La solasonine est un glycoalkaloïde présent dans les plantes du genre Solanum, en particulier dans la famille des Solanacées. C'est un glycoside de la solasodine et elle est connue pour ses propriétés toxiques à des niveaux élevés. Malgré sa toxicité, la this compound a diverses applications en pharmacologie, dans les traitements du cancer et comme pesticide .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La solasonine peut être extraite des plantes à l'aide de diverses méthodes. Une méthode efficace implique l'extraction assistée par micro-ondes (MAE) combinée à l'extraction en deux phases aqueuses (ATPE). Cette méthode optimise le processus d'extraction en utilisant des micro-ondes et des techniques de relargage salin, ce qui permet d'obtenir des rendements plus élevés en this compound . Les conditions optimales pour cette méthode comprennent une puissance micro-ondes de 270 W, une concentration en éthanol de 60 % et un rapport solide/liquide de 0,1 g/L .

Méthodes de production industrielle

La production industrielle de this compound implique une extraction à grande échelle à partir de la biomasse végétale. La méthode MA-ATPE mentionnée ci-dessus est particulièrement prometteuse pour les applications industrielles en raison de son efficacité en termes de temps et d'énergie . Cette méthode peut être étendue pour l'enrichissement de la this compound à partir d'autres plantes médicinales.

Analyse Des Réactions Chimiques

La solasonine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La this compound a plusieurs applications en recherche scientifique :

Mécanisme d'action

La this compound exerce ses effets principalement en inhibant la voie de signalisation Hedgehog (Hh). Elle agit sur le facteur de transcription Gli, réduisant l'expression de l'ARNm de Gli1 et Ptch1 . Cette inhibition perturbe l'activité de la voie, ce qui est crucial pour diverses conditions physiologiques et pathologiques, y compris le cancer .

Applications De Recherche Scientifique

Solasonine has several scientific research applications:

Mécanisme D'action

Solasonine exerts its effects primarily by inhibiting the hedgehog (Hh) signaling pathway. It acts on the transcriptional factor Gli, reducing the mRNA expression of Gli1 and Ptch1 . This inhibition disrupts the pathway’s activity, which is crucial for various physiological and pathological conditions, including cancer .

Comparaison Avec Des Composés Similaires

La solasonine est similaire à d'autres glycoalkaloïdes comme la solamargine et la solasodine. elle possède des propriétés uniques qui la rendent particulièrement efficace pour inhiber la voie Hh . La solamargine et la this compound ont montré une efficacité similaire dans certaines applications, mais la sélectivité de la this compound contre la voie Hh la distingue . D'autres composés similaires comprennent l'α-solanine et l'α-chaconine, qui sont connus pour leur toxicité et leurs propriétés pharmacologiques .

Conclusion

La this compound est un glycoalkaloïde polyvalent présentant un potentiel significatif dans divers domaines, notamment la pharmacologie, la biologie, la médecine et l'industrie. Sa capacité unique à inhiber la voie de signalisation Hedgehog en fait un candidat prometteur pour le développement de nouveaux traitements anticancéreux. Malgré sa toxicité, une application prudente et des recherches supplémentaires peuvent exploiter ses propriétés bénéfiques pour diverses applications scientifiques et industrielles.

Propriétés

IUPAC Name |

2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTMYNGDIBTNSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

884.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19121-58-5 |

Source

|

| Record name | Solasonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.